molecular formula C9H6BrF3N2 B15239979 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine

3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B15239979
M. Wt: 279.06 g/mol
InChI Key: ZZKVLZJHVLJSBU-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Key structural attributes include:

  • Substituents: A bromine atom at position 3, a methyl group at position 8, and a trifluoromethyl group at position 2.
  • Molecular Formula: Likely C₉H₆BrF₃N₂ (based on analogous compounds in and ).
  • Reactivity: The bromine at position 3 facilitates electrophilic substitution reactions, while the trifluoromethyl group (electron-withdrawing) and methyl group (electron-donating) modulate electronic properties and steric effects .

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6BrF3N2/c1-5-3-2-4-15-7(10)6(9(11,12)13)14-8(5)15/h2-4H,1H3

InChI Key

ZZKVLZJHVLJSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Transition metal catalysts or metal-free conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism by which 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine and analogous derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (3), CH₃ (8), CF₃ (2) ~279.05* Enhanced solubility due to CF₃; potential bioactivity
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (8), CF₃ (2) 265.03 Lower steric hindrance; used in synthetic intermediates
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (3), Cl (6), CF₃ (2) ~299.45 Electron-withdrawing Cl enhances electrophilic reactivity
3-Bromoimidazo[1,2-a]pyridin-8-amine Br (3), NH₂ (8) 228.04 Amine group improves hydrogen bonding; antiviral applications
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Br (6), Cl (3), CF₃ (8), COOEt (2) 411.58 Ester group increases lipophilicity; drug candidate scaffold

*Estimated based on similar structures.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Bromine at position 3 (as in the target compound) directs electrophilic reactions to other positions, such as 2 or 6, depending on steric and electronic environments .
  • Trifluoromethyl (CF₃) at position 2 stabilizes the ring via electron withdrawal, enabling high yields in hydroxydifluoromethylation reactions (e.g., 87–90% yields in ) .

Biological Activity :

  • Methyl groups (electron-donating) at position 8 may improve metabolic stability compared to halogens (e.g., 8-bromo derivatives in ) .
  • Chlorine at position 6 (e.g., in 3-bromo-6-chloro derivatives) enhances cholinesterase inhibition (IC₅₀ values < 10 µM in ), whereas methyl groups reduce activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for 3-nitroimidazo[1,2-a]pyridines, involving cyclization with 1,3-dichloroacetone followed by halogenation () .
  • In contrast, carboxylate esters (e.g., ) require additional steps for esterification, increasing synthetic complexity .

Solubility and Pharmacokinetics: Trifluoromethyl groups improve aqueous solubility compared to non-fluorinated analogs (e.g., 3-nitroimidazo[1,2-a]pyridines in ) . Methyl groups at position 8 may reduce crystallinity, enhancing bioavailability .

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